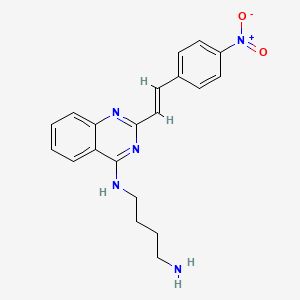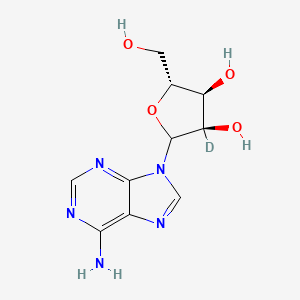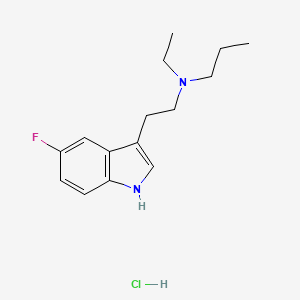
9,9,10,10-tetradeuteriotetracosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9,10,10-tetradeuteriotetracosanoic acid is a deuterium-labeled fatty acid. It is an isotopically labeled form of tetracosanoic acid, where four hydrogen atoms are replaced by deuterium atoms at the 9th and 10th positions. This compound is used in various scientific research applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,10,10-tetradeuteriotetracosanoic acid involves the incorporation of deuterium atoms into the tetracosanoic acid molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated bromine (BrD) can be used in halogenation reactions followed by reduction to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9,9,10,10-tetradeuteriotetracosanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9,9,10,10-tetradeuteriotetracosanoic acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids and related compounds.
Industry: Utilized in the development of deuterium-labeled compounds for various industrial applications, including the production of stable isotopic standards and labeled intermediates.
Mechanism of Action
The mechanism of action of 9,9,10,10-tetradeuteriotetracosanoic acid involves its incorporation into biological systems where it can be metabolized similarly to its non-deuterated counterpart. The presence of deuterium atoms can affect the rate of metabolic reactions due to the kinetic isotope effect, providing valuable insights into metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Tetracosanoic acid: The non-deuterated form of 9,9,10,10-tetradeuteriotetracosanoic acid.
9,10-dideuteriotetracosanoic acid: A partially deuterated form with only two deuterium atoms.
9,9,10,10-tetradeuteriopalmitic acid: A similar deuterium-labeled fatty acid with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific deuterium labeling at the 9th and 10th positions, which provides distinct advantages in tracing and studying metabolic pathways. Its stability and isotopic purity make it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C24H48O2 |
|---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
9,9,10,10-tetradeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i15D2,16D2 |
InChI Key |
QZZGJDVWLFXDLK-ONNKGWAKSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)












